Anhydrosecoisolariciresinol

Cancer Biology Natural Products Cell Proliferation

Choose AHS when your study demands a lignan with demonstrated superior potency. In head-to-head assays, it inhibits MCF-7 breast cancer cells more strongly than secoisolariciresinol (SECO) and SDG. Its furan-ring structure confers distinct metabolic stability (less dehydroxylation) for tracking specific gut-microbial fates. Quantified antioxidant rate constants (k2 ≈ 1.85–2.29 µmol⁻¹ dm³ s⁻¹) make it a reliable medium-kinetic benchmark. AHS is also the essential analytical reference for HPLC quantification of total flax lignans via acid hydrolysis. Purchase high-purity (≥98%) material for reproducible SAR and mechanistic studies.

Molecular Formula C20H24O5
Molecular Weight 344.4 g/mol
Cat. No. B1631141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydrosecoisolariciresinol
Molecular FormulaC20H24O5
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2COCC2CC3=CC(=C(C=C3)O)OC)O
InChIInChI=1S/C20H24O5/c1-23-19-9-13(3-5-17(19)21)7-15-11-25-12-16(15)8-14-4-6-18(22)20(10-14)24-2/h3-6,9-10,15-16,21-22H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1
InChIKeyROGUIJKVZZROIQ-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anhydrosecoisolariciresinol (AHS) for Research: A Flaxseed-Derived Lignan with Defined Cytotoxic and Antioxidant Parameters


Anhydrosecoisolariciresinol (ANHSECO, AHS) is a dibenzylbutyrolactone lignan and a structurally dehydrated derivative of secoisolariciresinol (SECO). It is formed as an artifact during the acid hydrolysis of flaxseed (Linum usitatissimum) lignan extracts [1] and can also be directly isolated from natural sources like Wedelia biflora [2]. As a plant-derived secondary metabolite with a defined phenolic structure, AHS is primarily utilized in research to investigate structure-activity relationships within the lignan class, particularly for its antiproliferative and antioxidant properties [3].

Why Anhydrosecoisolariciresinol Cannot Be Interchanged with Secoisolariciresinol (SECO) or Secoisolariciresinol Diglucoside (SDG)


Generic substitution among flaxseed lignans—namely Anhydrosecoisolariciresinol (AHS), Secoisolariciresinol (SECO), and Secoisolariciresinol Diglucoside (SDG)—is scientifically unsound due to significant structural differences that directly impact biological activity. AHS, formed by dehydration of SECO, possesses a furan ring that alters its physicochemical properties and bioactivity profile [1]. Critically, in head-to-head studies, AHS demonstrates superior growth inhibition of breast cancer cells compared to SECO and SDG [2], while also exhibiting a distinct kinetic profile in free radical scavenging assays [3]. Furthermore, the presence or absence of glycosylation (as in SDG vs. SECO) dramatically influences cellular uptake and potency . These quantifiable differences in efficacy and mechanism preclude interchangeable use and necessitate precise compound selection based on the specific research objective.

Quantitative Differentiation of Anhydrosecoisolariciresinol: Head-to-Head Comparisons for Informed Procurement


Superior Antiproliferative Activity in MCF-7 Breast Cancer Cells Compared to SECO and SDG

Anhydrosecoisolariciresinol (AHS) demonstrated the most potent growth inhibition in human breast cancer MCF-7 cells when directly compared to its structural analogs, secoisolariciresinol (SECO) and secoisolariciresinol diglucoside (SDG). In a controlled in vitro study, AHS significantly decreased cell growth at concentrations of 50 and 100 µM, a more pronounced effect than that observed for the other two lignans under the same conditions [1]. This head-to-head comparison underscores the enhanced efficacy of the dehydrated, aglycone form.

Cancer Biology Natural Products Cell Proliferation

Reduced Metabolic Conversion by Gut Microbiota Compared to Secoisolariciresinol

The furan ring structure of anhydrosecoisolariciresinol (AHS) significantly alters its susceptibility to bacterial metabolism in the gut compared to its diol precursor, secoisolariciresinol (SECO). While SECO and AHS were similarly demethylated by intestinal microbiota, the extent of subsequent dehydroxylation was markedly lower for demethylated AHS than for demethylated SECO [1]. This indicates that AHS follows a distinct metabolic pathway with a potentially different spectrum of bioactive metabolites.

Microbiology Metabolism Gut-Brain Axis

Differential Antioxidant Kinetics and Efficacy in Lipid Peroxidation Models

In a comprehensive assessment of linseed antioxidants, anhydrosecoisolariciresinol (ANHSECO) was compared to a panel of phenolic acids and lignans. The study quantified its second-order rate constant (k2) with free radicals, placing it in the 'medium' kinetic class alongside ferulic acid derivatives and SECO [1]. However, in a lipid peroxidation inhibition model (Rancimat), ANHSECO and SECO showed differential protective effects on unsaturated triacylglycerols, with SECO providing slightly greater protection [1]. This demonstrates that even minor structural differences between AHS and its parent compound result in distinct antioxidant behaviors in complex systems.

Antioxidant Food Chemistry Lipid Peroxidation

Selective Cytotoxicity Profile Across Cancer Cell Lines

Anhydrosecoisolariciresinol (AHS) exhibits a quantifiable selectivity in its cytotoxic activity against different cancer cell lines. It demonstrates its highest potency against the HL-60 human promyelocytic leukemia cell line with an IC50 of 32.5 ± 2.1 µM, while being markedly less potent against solid tumor lines such as A549 lung adenocarcinoma (IC50: 48.3 ± 3.2 µM) and MCF-7 breast cancer (IC50: 52.7 ± 4.1 µM) [1]. This specific profile provides a clear baseline for researchers exploring its mechanism of action in hematologic malignancies versus solid tumors.

Oncology Drug Discovery Leukemia

Validated Research Applications of Anhydrosecoisolariciresinol Based on Quantitative Evidence


Cancer Biology: Investigating Antiproliferative Mechanisms in Breast and Leukemia Models

Anhydrosecoisolariciresinol is the optimal lignan for studies focusing on direct cytotoxicity and growth inhibition, particularly when a head-to-head comparison has shown it to be more potent than SECO and SDG in MCF-7 breast cancer cells [1]. Its well-characterized IC50 values across multiple cell lines—including potent activity against HL-60 leukemia cells (IC50 32.5 µM) [2]—provide a quantitative foundation for mechanistic studies, structure-activity relationship (SAR) analyses, and use as a positive control in natural product drug discovery screens.

Gut Microbiome & Nutraceutical Research: Tracing Divergent Metabolic Pathways

For research into the metabolism of dietary lignans by the human gut microbiota, AHS is an essential analytical standard and experimental compound. Direct comparative studies show it is metabolized differently than its precursor SECO, undergoing significantly less dehydroxylation [3]. This makes AHS a crucial tool for tracking distinct metabolic fates, understanding the formation of novel mammalian lignan metabolites, and evaluating the impact of food processing (e.g., acid hydrolysis) on the bioavailability and bioactivity of flaxseed components.

Food Science & Antioxidant Development: Characterizing 'Medium' Kinetic Antioxidants

In food chemistry and preservation research, AHS serves as a well-defined model compound representing the 'medium' kinetic class of antioxidants, with its second-order rate constant (k2) quantified in the range of 1.85–2.29 µmol⁻¹ dm³ s⁻¹ [4]. Its specific performance in lipid peroxidation models, where it provides intermediate protection compared to SECO and ferulic acid [4], allows researchers to investigate the structure-function relationship of lignans in complex food matrices and to benchmark the performance of novel antioxidant formulations.

Analytical Chemistry & Quality Control: An HPLC Reference Standard

Due to its formation as a stable artifact during the acid hydrolysis of flaxseed, AHS is a valuable reference standard for the quantification of total flax lignan content by HPLC [5]. The method leverages the complete conversion of SECO to its anhydrous form, AHS, simplifying the chromatographic profile and providing a robust, single-analyte target for assessing the quality and lignan yield of flaxseed and related nutraceutical raw materials. Procurement of high-purity AHS (e.g., ≥98%) is critical for this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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